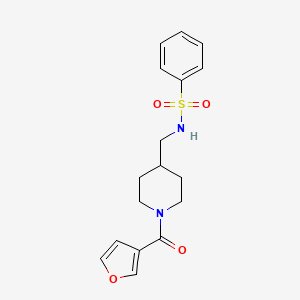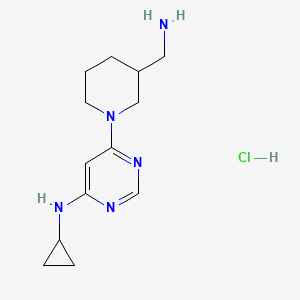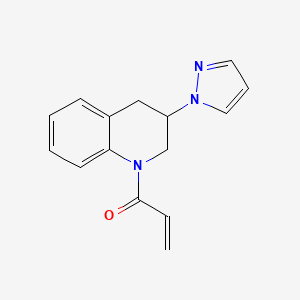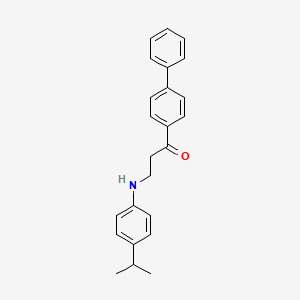
1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one, also known as 4-phenyl-3-propylaminopropan-1-one, is a heterocyclic organic compound that is used in a variety of scientific applications. It is a member of the aminopropanone family, and is used as a synthetic intermediate in the production of various pharmaceuticals, as well as other organic compounds. It is also used as a building block in the synthesis of other organic compounds, such as polymers and polysaccharides. The synthesis of 4-phenyl-3-propylaminopropan-1-one is relatively simple and straightforward, and it is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Interactions : Salian et al. (2018) synthesized derivatives of the compound through Claisen-Schmidt condensation and characterized them using X-ray diffraction. They found significant intermolecular interactions and conducted Hirshfeld surface analysis to understand these interactions better (Salian et al., 2018).
Computational and Spectroscopic Studies : Nycz et al. (2011) performed structural characterization of similar cathinones, including X-ray diffraction and spectroscopy. They also used Density Functional Theory (DFT) for computational studies, contributing to a deeper understanding of molecular structure and properties (Nycz et al., 2011).
Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) researched a series of compounds including derivatives of your compound of interest for antimicrobial and antioxidant activities. Their findings provide insights into potential applications in fighting microbial pathogens (Čižmáriková et al., 2020).
Synthesis and Characterization of Hydroxy Pyrazolines : Parveen et al. (2008) discussed the synthesis of related compounds and their characterization. This study is significant for understanding the synthesis processes and chemical properties of such compounds (Parveen et al., 2008).
Thermolysis of Benzotriazole Derivatives : Dib et al. (2004) investigated the gas-phase thermolysis of similar compounds. Their work contributes to the understanding of the thermal stability and decomposition pathways of these compounds (Dib et al., 2004).
Charge Transfer and Emission Color Tuning : Bae et al. (2014) researched the electronic modulation of similar compounds and observed aggregation-induced emission. This study is relevant for potential applications in electronic and photonic materials (Bae et al., 2014).
Spectroscopic and Quantum Chemical Analysis : Uppal et al. (2019) conducted a comprehensive spectroscopic and computational analysis on similar compounds. Their findings are important for understanding the electronic properties and potential applications in material science (Uppal et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)19-12-14-23(15-13-19)25-17-16-24(26)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15,18,25H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMUWTWXTUACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

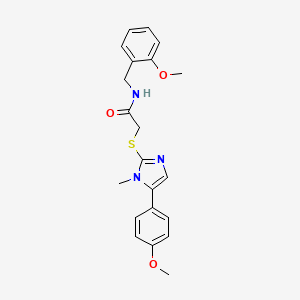
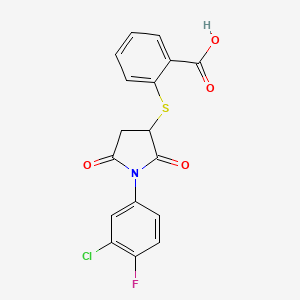
![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)

![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2597987.png)
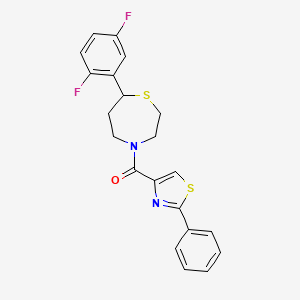
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)
